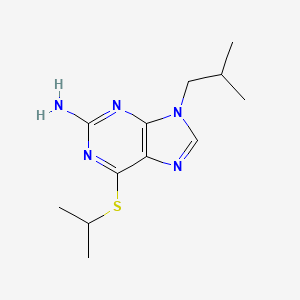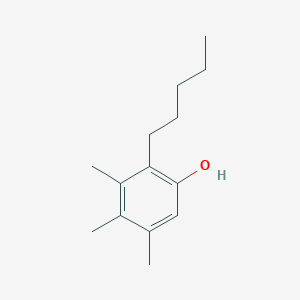
3,4,5-Trimethyl-2-pentylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethyl-2-pentylphenol is an organic compound belonging to the class of alkylated phenols It is characterized by a phenol ring substituted with three methyl groups at the 3, 4, and 5 positions and a pentyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-2-pentylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethyl-2-pentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4,5-Trimethyl-2-pentylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of phenolic compounds with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethyl-2-pentylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the alkyl groups can modulate the compound’s hydrophobic interactions with biological membranes, affecting its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylphenol: Similar in structure but lacks the pentyl group.
4-tert-Butylphenol: Contains a tert-butyl group instead of a pentyl group.
2,4-Dimethylphenol: Lacks one methyl group compared to 3,4,5-Trimethyl-2-pentylphenol.
Uniqueness
This compound is unique due to the presence of both multiple methyl groups and a pentyl group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
90454-16-3 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
3,4,5-trimethyl-2-pentylphenol |
InChI |
InChI=1S/C14H22O/c1-5-6-7-8-13-12(4)11(3)10(2)9-14(13)15/h9,15H,5-8H2,1-4H3 |
Clave InChI |
QYZNRJFBMVTXMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C=C(C(=C1C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


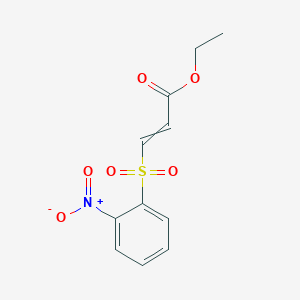
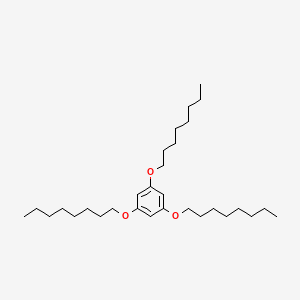
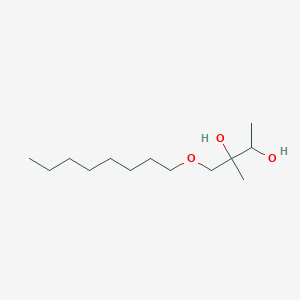
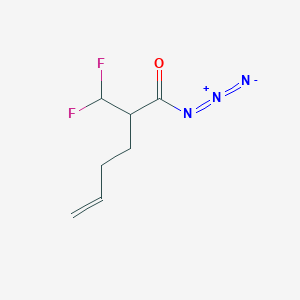
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
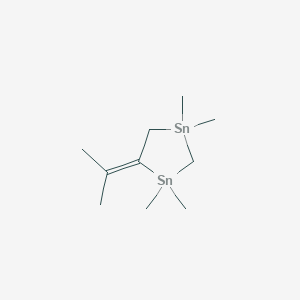

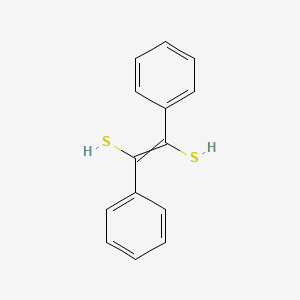
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
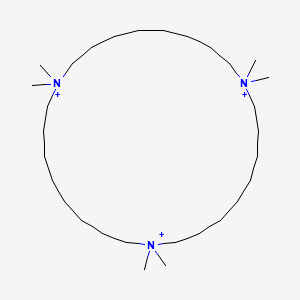
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
